molecular formula C11H12N4O B6261767 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 178320-03-1

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6261767
CAS No.: 178320-03-1
M. Wt: 216.2
InChI Key:
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Description

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, utilizing readily available starting materials and optimizing reaction conditions to achieve high yields and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
  • 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Uniqueness

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

178320-03-1

Molecular Formula

C11H12N4O

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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